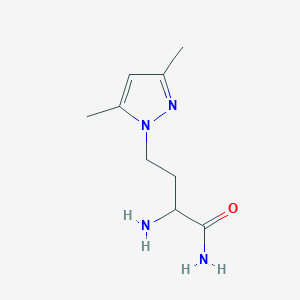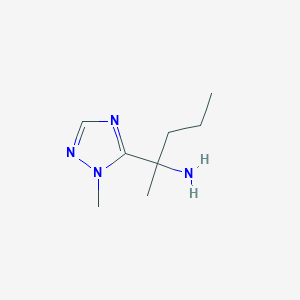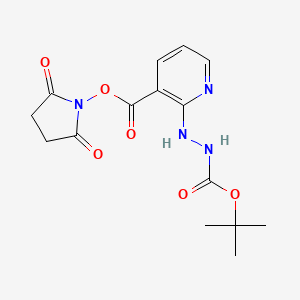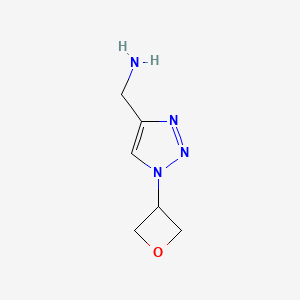
(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine: is an organic compound that features both an oxetane ring and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method to synthesize (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine involves a cycloaddition reaction between an azide and an alkyne. This reaction typically proceeds under copper-catalyzed conditions (CuAAC) to form the triazole ring.
Oxetane Formation: The oxetane ring can be introduced through a nucleophilic substitution reaction where a suitable leaving group is replaced by an oxetane moiety.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products:
Oxidation Products: Oxides or nitroso derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Functionalized derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The triazole ring is often used in bioconjugation techniques, linking biomolecules for various studies.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring can influence the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
(1-(Oxetan-3-yl)methanamine: Similar structure but lacks the triazole ring.
1,2,3-Triazole derivatives: Compounds with the triazole ring but without the oxetane moiety.
Uniqueness:
- The combination of the oxetane and triazole rings in (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine provides a unique set of chemical properties, making it versatile for various applications.
- The presence of both rings allows for diverse reactivity and interactions, which can be tailored for specific uses in research and industry.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
[1-(oxetan-3-yl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C6H10N4O/c7-1-5-2-10(9-8-5)6-3-11-4-6/h2,6H,1,3-4,7H2 |
InChI-Schlüssel |
PPZGGCLNWHBBNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)N2C=C(N=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


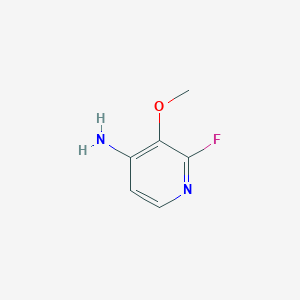
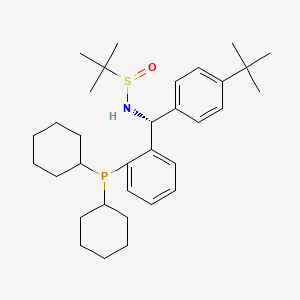






![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
